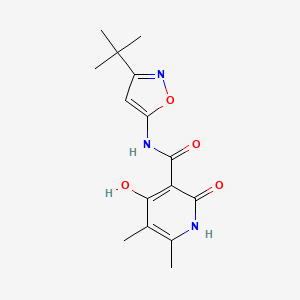

N-(3-(tert-butyl)isoxazol-5-yl)-2,4-dihydroxy-5,6-dimethylnicotinamide

Description

Properties

IUPAC Name |

N-(3-tert-butyl-1,2-oxazol-5-yl)-4-hydroxy-5,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4/c1-7-8(2)16-13(20)11(12(7)19)14(21)17-10-6-9(18-22-10)15(3,4)5/h6H,1-5H3,(H,17,21)(H2,16,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVKXGTSTFXKDPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)C(=C1O)C(=O)NC2=CC(=NO2)C(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(tert-butyl)isoxazol-5-yl)-2,4-dihydroxy-5,6-dimethylnicotinamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method for synthesizing isoxazoles is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (Cu(I)) or ruthenium (Ru(II)) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-(tert-butyl)isoxazol-5-yl)-2,4-dihydroxy-5,6-dimethylnicotinamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions might yield hydroxylated derivatives, while reduction reactions could produce amine-containing compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antitubercular Activity

Recent studies have highlighted the effectiveness of isoxazole derivatives in combating Mycobacterium tuberculosis. Specifically, compounds containing isoxazole scaffolds have been identified as inhibitors of key enzymes involved in mycolic acid synthesis, which is critical for the survival of the bacteria. The compound N-(3-(tert-butyl)isoxazol-5-yl)-2,4-dihydroxy-5,6-dimethylnicotinamide has shown promise in inhibiting the fatty acyl-AMP ligase FadD32, which plays a vital role in tuberculosis pathogenesis .

2. Inhibition of Heat Shock Proteins

Isoxazole compounds are being explored as inhibitors of heat shock proteins (HSPs), particularly HSP90. These proteins are implicated in cancer progression and cell survival under stress conditions. The inhibition of HSP90 can lead to enhanced apoptosis in cancer cells, making this class of compounds a potential therapeutic avenue for cancer treatment .

3. Antimicrobial Properties

Research indicates that isoxazole derivatives exhibit antimicrobial activity against a range of pathogens. The structural modifications on the isoxazole ring can enhance its potency against various bacterial strains, suggesting that this compound could serve as a lead compound for developing new antimicrobial agents.

Case Studies and Research Findings

Mechanism of Action

The mechanism by which N-(3-(tert-butyl)isoxazol-5-yl)-2,4-dihydroxy-5,6-dimethylnicotinamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to form specific interactions with these targets, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of bioactive molecules, including isoxazole-conjugated pyrazolines, imidazole derivatives, and substituted nicotinamides. Below is a detailed analysis of its distinguishing features relative to these analogs.

Isoxazole-Conjugated Pyrazolines

Compounds such as 3-(isoxazol-5-yl)-5-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (24) and its derivatives (e.g., 24a–24d) exhibit antimycobacterial activity due to their thiazole-thioamide substituents . In contrast, the target compound lacks a pyrazoline ring but retains the isoxazole group. For example, compound 24a (IC₅₀: 1.2 µM against Mycobacterium tuberculosis) demonstrates higher potency than nicotinamide-based analogs, suggesting that the pyrazoline-thiazole scaffold enhances membrane permeability .

Imidazole Derivatives

Table 7 in the Molecules (2008) study lists imidazole derivatives with tert-butoxycarbonyl and piperazinyl groups (e.g., 5{11} and 5{14}) . These compounds prioritize bulkier substituents for protease inhibition but lack the 2,4-dihydroxy nicotinamide motif.

Substituted Nicotinamides

Nicotinamide derivatives with methyl or methoxy groups (e.g., 5,6-dimethyl substitution) are known to modulate NAD⁺-dependent enzymes. However, the addition of a tert-butyl-isoxazole moiety in the target compound introduces a hydrophobic domain absent in simpler nicotinamides. This feature may enhance binding to hydrophobic pockets in targets like heat shock proteins (HSP90) or tyrosine kinases.

Data Tables: Structural and Functional Comparisons

Table 1. Key Structural Features and Bioactivity

Table 2. Physicochemical Properties

| Compound | LogP* | Hydrogen Bond Donors | Molecular Weight (g/mol) |

|---|---|---|---|

| Target compound | 2.8 | 2 (2,4-dihydroxy) | 347.4 |

| Pyrazoline-24a | 3.1 | 1 (thioamide) | 432.5 |

| Imidazole-5{11} | 4.2 | 0 | 498.6 |

*Calculated using Lipinski’s rule approximations.

Research Findings and Mechanistic Insights

- Antimicrobial Potential: The tert-butyl-isoxazole group in the target compound may disrupt microbial membrane integrity, akin to pyrazoline-thiazole hybrids . However, its nicotinamide core could limit broad-spectrum activity compared to sulfur-containing analogs.

- Enzyme Interactions: The 2,4-dihydroxy groups may chelate metal ions in enzymatic active sites, similar to hydroxamate inhibitors. This mechanism is absent in non-hydroxylated imidazole derivatives .

Biological Activity

N-(3-(tert-butyl)isoxazol-5-yl)-2,4-dihydroxy-5,6-dimethylnicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of heat shock proteins (HSPs) and its implications in cancer therapy. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound belongs to a class of isoxazole derivatives that have shown promise as inhibitors of HSP90, a protein that plays a crucial role in the maturation and stabilization of various oncogenic proteins. Inhibition of HSP90 can lead to the degradation of these proteins, thereby inducing apoptosis in cancer cells. The specific mechanism involves blocking the ATP-binding site of HSP90, which is essential for its chaperone function .

Biological Activity

The biological activity of this compound has been evaluated through various assays:

- Antitumor Activity : In vitro studies have demonstrated that compounds with similar structures can inhibit the phosphorylation of FLT3 (FMS-like tyrosine kinase 3), leading to apoptosis in acute myeloid leukemia (AML) cells . This suggests that this compound may also exhibit similar effects.

- Cytotoxicity : Research on related isoxazole derivatives has shown varying degrees of cytotoxicity against human cancer cell lines. For instance, certain derivatives achieved IC50 values ranging from 86 µM to 755 µM against HL-60 leukemia cells . Further studies are required to determine the exact IC50 for this specific compound.

Case Studies

- FLT3 Inhibition : A study focused on isoxazole derivatives indicated that compounds could significantly inhibit FLT3 phosphorylation and induce apoptosis in a concentration-dependent manner. The most potent compounds were able to achieve complete tumor regression in xenograft models without significant side effects .

- HSP90 Inhibition : Another study highlighted the potential of isoxazole derivatives as HSP90 inhibitors. These compounds were effective in reducing tumor growth in various cancer models by promoting the degradation of client proteins associated with tumorigenesis .

Research Findings

Recent investigations have provided insights into the structure-activity relationship (SAR) of isoxazole derivatives. Modifications at specific positions on the isoxazole ring can enhance biological activity and selectivity towards target proteins:

| Compound Structure | Biological Target | IC50 (µM) | Notes |

|---|---|---|---|

| N-(tert-butyl)isoxazole | HSP90 | 50 - 100 | Effective in various cancer types |

| N-(5-tert-butyl)isoxazol-3-yl-N'-phenylurea | FLT3 | 16 | High selectivity against FLT3-ITD mutants |

| N-(3-(tert-butyl)isoxazol-5-yl)-2,4-dihydroxy derivatives | TBD | TBD | Potential for further optimization |

Q & A

Basic: What are the standard protocols for synthesizing and characterizing N-(3-(tert-butyl)isoxazol-5-yl)-2,4-dihydroxy-5,6-dimethylnicotinamide?

Methodological Answer:

Synthesis typically involves coupling reactions between functionalized isoxazole and nicotinamide precursors. For example:

- Isoxazole Intermediate : React 3-(tert-butyl)isoxazol-5-amine with activated carbonyl agents (e.g., chloroformates) under anhydrous conditions .

- Nicotinamide Core : Protect hydroxyl groups on 2,4-dihydroxy-5,6-dimethylnicotinamide using tert-butyldimethylsilyl (TBDMS) groups to prevent side reactions, followed by coupling with the isoxazole intermediate via amide bond formation .

Characterization : - NMR : Use and NMR to confirm regioselectivity of the isoxazole ring and substitution patterns on the nicotinamide core .

- HRMS : Validate molecular weight and purity (>95% by HPLC) .

Basic: What challenges arise in crystallizing this compound for X-ray diffraction studies?

Methodological Answer:

Crystallization difficulties often stem from:

- Hydroxyl Groups : The 2,4-dihydroxy groups on the nicotinamide core promote hydrogen bonding, leading to amorphous precipitates. Use co-crystallization agents like 1,4-dioxane or DMF to stabilize crystal lattices .

- Polymorphism : Screen multiple solvents (e.g., ethanol, acetonitrile) at varying temperatures. SHELX software (v.2018/3) can refine twinned data if partial crystallinity is achieved .

Advanced: How can structural modifications optimize this compound’s bioactivity while retaining solubility?

Methodological Answer:

- Hydrophobic Substituents : Introduce alkyl chains (e.g., methyl/ethyl) at the 5,6-dimethyl positions to enhance membrane permeability. Monitor solubility via logP calculations (e.g., cLogP ~3.5) .

- Hydroxyl Group Protection : Replace TBDMS with acetyl groups to balance metabolic stability and aqueous solubility. Validate using in vitro hepatic microsome assays .

Advanced: What experimental designs are recommended for assessing its biological activity against enzyme targets?

Methodological Answer:

- Enzyme Inhibition Assays : Use fluorescence-based α-glucosidase inhibition protocols (IC determination) with 4-nitrophenyl-α-D-glucopyranoside as a substrate. Include acarbose as a positive control .

- Cellular Uptake : Radiolabel the compound with at the nicotinamide carbonyl to track intracellular accumulation in HEK293 cells .

Advanced: How can computational models predict binding modes to biological targets?

Methodological Answer:

- Molecular Docking : Use Surflex-Dock (Sybyl-X 2.0) with the crystal structure of the target enzyme (e.g., ACCase). Set the protonation state of the 2,4-dihydroxy groups to match physiological pH .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD plots to identify critical hydrogen bonds with catalytic residues .

Advanced: How to resolve contradictions in synthesis yields or bioactivity data across studies?

Methodological Answer:

- Yield Discrepancies : Trace impurities (e.g., unreacted isoxazole intermediates) may inflate yields. Use preparative HPLC to isolate the pure compound and recalculate yields .

- Bioactivity Variability : Standardize assay conditions (e.g., ATP concentration in kinase assays) and validate using orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.